2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
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Overview
Description
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is an organic compound characterized by its complex structure, which includes a benzyl group, a chloro substituent, a methoxy group, and a sulfonamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide typically involves multiple steps. One common method starts with the benzylation of 3-chloro-4-methoxybenzenesulfonamide. This is followed by the acylation of the resulting intermediate with chloroacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and the use of catalysts such as anhydrous aluminum chloride can also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines .
Scientific Research Applications
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamido group is known to interact with biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloroacetamide
- 3-Chloro-4-methoxybenzenesulfonamide
- N-Benzyl-4-methoxybenzenesulfonamide
Uniqueness
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the sulfonamido linkage, makes it distinct from other similar compounds .
Properties
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-8-7-13(9-14(15)17)24(21,22)19(11-16(18)20)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSTEJEVDECTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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